molecular formula C17H16ClIN2O4S B2850952 2-CHLORO-N-(4-IODOPHENYL)-5-(MORPHOLINE-4-SULFONYL)BENZAMIDE CAS No. 313259-04-0

2-CHLORO-N-(4-IODOPHENYL)-5-(MORPHOLINE-4-SULFONYL)BENZAMIDE

Cat. No.: B2850952
CAS No.: 313259-04-0
M. Wt: 506.74
InChI Key: ZNFZHFZLOOJHOS-UHFFFAOYSA-N
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Description

2-CHLORO-N-(4-IODOPHENYL)-5-(MORPHOLINE-4-SULFONYL)BENZAMIDE is a complex organic compound with significant applications in various scientific fields. This compound is characterized by the presence of chlorine, iodine, morpholine, and sulfonyl groups attached to a benzamide core. Its unique structure imparts specific chemical and biological properties, making it a subject of interest in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CHLORO-N-(4-IODOPHENYL)-5-(MORPHOLINE-4-SULFONYL)BENZAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Nitration and Reduction: The initial step involves the nitration of a suitable benzene derivative, followed by reduction to form the corresponding aniline.

    Halogenation: The aniline derivative undergoes halogenation to introduce the chlorine and iodine atoms.

    Sulfonylation: The halogenated aniline is then subjected to sulfonylation using a sulfonyl chloride reagent to introduce the sulfonyl group.

    Morpholine Introduction: Finally, the morpholine ring is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-CHLORO-N-(4-IODOPHENYL)-5-(MORPHOLINE-4-SULFONYL)BENZAMIDE undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic and electrophilic substitution reactions due to the presence of halogen atoms.

    Oxidation and Reduction: The sulfonyl group can undergo oxidation and reduction reactions under specific conditions.

    Coupling Reactions: The aromatic rings in the compound can participate in coupling reactions, forming more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, and electrophiles such as alkyl halides. Typical conditions involve solvents like dichloromethane or ethanol and catalysts like palladium or copper.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled temperature and pH conditions.

    Coupling Reactions: Reagents like Grignard reagents or organolithium compounds are used, often in the presence of transition metal catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzamides, while coupling reactions can produce complex polycyclic structures.

Scientific Research Applications

2-CHLORO-N-(4-IODOPHENYL)-5-(MORPHOLINE-4-SULFONYL)BENZAMIDE has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.

    Industry: The compound is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-CHLORO-N-(4-IODOPHENYL)-5-(MORPHOLINE-4-SULFONYL)BENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(4-iodophenyl)benzamide
  • 2-chloro-N-(4-iodophenyl)-4-methyl-1,3-thiazole-5-carboxamide
  • 2-chloro-N-(2-chloro-4-iodophenyl)benzamide

Uniqueness

2-CHLORO-N-(4-IODOPHENYL)-5-(MORPHOLINE-4-SULFONYL)BENZAMIDE is unique due to the presence of the morpholine and sulfonyl groups, which impart specific chemical and biological properties. These groups enhance its solubility, stability, and ability to interact with biological targets, making it distinct from other similar compounds.

Properties

IUPAC Name

2-chloro-N-(4-iodophenyl)-5-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClIN2O4S/c18-16-6-5-14(26(23,24)21-7-9-25-10-8-21)11-15(16)17(22)20-13-3-1-12(19)2-4-13/h1-6,11H,7-10H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNFZHFZLOOJHOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClIN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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